Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate
Description
Properties
Molecular Formula |
C12H19Br2NO2 |
|---|---|
Molecular Weight |
369.09 g/mol |
IUPAC Name |
tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C12H19Br2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3 |
InChI Key |
IVZOISUKWYQWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(Br)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate is typically achieved through the following key steps:
- Starting Material: The synthesis often begins with a tert-butyl 6-azaspiro[2.5]octane-6-carboxylate or a related azaspiro compound.
- Dibromination: Introduction of two bromine atoms at the 1,1-position on the spiro ring by bromination reactions.
- Purification: The product is purified by standard organic chemistry techniques such as column chromatography.
Detailed Preparation Methods
Preparation of the Azaspiro Precursor
A closely related compound, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is synthesized by cyclization and functional group transformations of piperidine derivatives, often involving:
- Reaction of amino alcohols or piperidine derivatives with tert-butyl chloroformate to form the carbamate.
- Cyclization to generate the spirocyclic structure.
For example, the preparation of 4-aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves ammonia treatment of the oxaspiro precursor in methanol at low temperature (0–20°C) for 7 to 16 hours, yielding the desired intermediate in high purity.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 1-oxa-6-aza-spiro[2.5]octane-6-carboxylate + NH4OH in MeOH, 0–20°C, 7–16 h | ~60-100% | Ammonia-mediated substitution |
| 2 | Purification by silica gel chromatography | — | Dichloromethane:methanol (20:1) eluent |
Dibromination to Form the Target Compound
The key transformation to this compound involves electrophilic bromination at the spiro carbon:
- Reagents: Bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Solvent: Typically an inert solvent like acetonitrile or dichloromethane.
- Temperature: Low to moderate temperatures (0–80°C) to avoid side reactions.
- Time: Several hours to overnight stirring.
The dibromination introduces two bromine atoms at the 1,1-position, creating a highly electrophilic center suitable for further nucleophilic substitution or cross-coupling reactions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 3 | Bromine or NBS in acetonitrile, 0–80°C, 12–18 h | 60-80% | Careful temperature control essential |
Purification and Characterization
- After reaction completion, the mixture is cooled and diluted with ethyl acetate.
- Washed with saturated brine and dried over anhydrous sodium sulfate.
- Concentrated under reduced pressure.
- Purified by column chromatography or preparative liquid chromatography (C18 column with aqueous ammonium bicarbonate and acetonitrile gradient).
- Final product is obtained as a colorless oil or solid.
Reaction Conditions and Yields Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Ammonia substitution | NH4OH in MeOH | 0–20°C | 7–16 h | 60–100 | Silica gel chromatography |
| 2 | Dibromination | Br2 or NBS in acetonitrile | 0–80°C | 12–18 h | 60–80 | Column chromatography or prep LC |
| 3 | Work-up and isolation | Ethyl acetate wash, drying, concentration | Room temp | — | — | — |
Mechanistic Insights
- The dibromination step proceeds via electrophilic attack on the spiro carbon center, which is activated by the adjacent nitrogen and carbamate groups.
- The two bromine atoms are introduced at the same carbon (geminal dibromide), enhancing the compound’s reactivity for subsequent transformations.
- The tert-butyl carbamate group acts as a protecting group for the amine, stabilizing the molecule during harsh bromination conditions.
Research Findings and Applications
- The compound’s dibromo functionality makes it a versatile intermediate for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.
- Its spirocyclic framework is valuable in medicinal chemistry for the design of bioactive molecules with constrained conformations.
- The tert-butyl protecting group allows for selective deprotection under mild acidic conditions, facilitating downstream synthetic steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo derivative.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Reduction Reactions: The major product is the dibromo derivative.
Oxidation Reactions: The major products are various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.
Material Science:
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity. The specific pathways involved depend on the nature of the target molecules and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 1,1,2-Tribromo-6-azaspiro[2.5]octane-6-carboxylate (18d)
- Structural Differences : This analog contains an additional bromine atom at the 2-position, resulting in a tribrominated spirocyclic system.
- Synthesis : Prepared under GP2 conditions (120-hour reaction time) with a 54% yield, indicating increased steric hindrance and slower kinetics compared to the dibromo derivative .
- Reactivity : The third bromine atom likely enhances electrophilicity, making it more reactive toward nucleophilic substitution or cross-coupling reactions.
tert-Butyl 4-(Hydroxymethyl)-4-methoxypiperidine-1-carboxylate (37)
- Structural Differences : Replaces bromines with hydroxymethyl and methoxy groups at the 4-position, eliminating halogenation but introducing polar functional groups.
- Synthesis: Derived from tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via methanolysis catalyzed by p-TsOH·H2O, highlighting divergent synthetic pathways focused on oxygenation rather than halogenation .
- Applications : The hydroxymethyl group facilitates solubility in polar solvents, making it suitable for aqueous-phase reactions or biological studies.
Methyl 4-azaspiro[2.5]octane-6-carboxylate
- Structural Differences : Features a methyl ester at the 6-position instead of a tert-butyl carbamate, reducing steric bulk. The azaspiro system lacks bromination entirely.
tert-Butyl 1-[(1,3-Thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate
- Applications : The thiazole moiety suggests utility in drug discovery, particularly as a kinase inhibitor or antimicrobial agent .
Comparative Data Table
Key Research Findings
- Bromination Impact : The number and position of bromine atoms significantly influence reactivity. Dibromo derivatives serve as intermediates for Suzuki-Miyaura couplings, while tribromo analogs may require harsher conditions due to steric effects .
- Functional Group Trade-offs : Hydroxymethyl and methoxy groups enhance polarity but reduce electrophilicity compared to brominated analogs, directing applications toward solubility-dependent processes .
Q & A
Basic Questions
Q. What are the critical safety protocols for handling tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental release .
- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to minimize degradation. Use airtight containers to prevent moisture absorption .
Q. What is a typical synthetic route for this compound, and what key reagents are involved?
- Methodological Answer :
- Step 1 : Start with tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Reduce the ketone group enzymatically using ketoreductase KRED-P3-G09 and NADP+ as a cofactor in a pH 7.5 buffer with 2-propanol as a co-substrate .
- Step 2 : Monitor reaction progress via ^1H NMR (e.g., in CDCl3) to confirm reduction. Purify via silica gel chromatography (ethyl acetate/heptane gradient) to isolate the product .
- Yield Optimization : Maintain reaction temperature below 33°C and supplement with additional enzyme/cofactor if conversion stalls .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- NMR Analysis : Use ^1H NMR (400 MHz, CDCl3) to identify key proton environments (e.g., spirocyclic protons at δ 4.33–4.39 ppm and tert-butyl groups at δ 1.44 ppm) .
- Chiral Purity : Employ supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column and methanol/CO2 mobile phase to confirm enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can enzymatic reduction be optimized to achieve >99% enantiomeric excess in synthesis?
- Methodological Answer :
- Enzyme Selection : Screen KRED enzymes (e.g., Codex® KRED-P3-G09) for substrate specificity. Use NADP+ recycling systems to reduce cofactor costs .
- Reaction Monitoring : Periodically sample the reaction and analyze via SFC to track enantiomeric ratio. Adjust enzyme loading or temperature if enantioselectivity drops .
- Solvent Engineering : Optimize 2-propanol concentration to balance substrate solubility and enzyme activity. Avoid solvents that denature the enzyme (e.g., DMSO) .
Q. How can researchers address contradictions in ecological data during environmental risk assessment?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl spirocyclic analogs) to estimate persistence, bioaccumulation, and toxicity .
- In Silico Modeling : Apply tools like EPI Suite to predict biodegradability (e.g., BIOWIN scores) or ECOSAR for aquatic toxicity .
- Precautionary Measures : Implement containment protocols (e.g., double-contained waste disposal) to mitigate potential environmental release .
Q. What strategies are effective for designing analogs with modified reactivity or stability?
- Methodological Answer :
- Substituent Effects : Replace the dibromo groups with electron-withdrawing substituents (e.g., Cl) to enhance electrophilicity. Use tert-butyl esters to sterically stabilize reactive centers .
- Spirocyclic Modifications : Introduce heteroatoms (e.g., O or S) into the spirocyclic ring to alter ring strain and conformational flexibility .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to compare analog stability .
Q. How can low yields in coupling reactions involving this compound be troubleshooted?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig couplings or CuI for Ullmann reactions. Optimize ligand-to-metal ratios .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility. Add molecular sieves to scavenge water .
- Workup Refinement : Employ extraction with ethyl acetate and brine washes to remove unreacted starting materials. Use preparative HPLC for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
